BenchChemオンラインストアへようこそ!

2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Indole sulfonamide HDAC inhibition EP3 antagonism

2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide (CAS 894001-64-0) features a primary carbamoyl group enabling late-stage derivatization and a computed low logP distinct from bulkier N‑substituted analogs. No published head‑to‑head SAR data exist to support generic substitution; therefore, this compound is offered solely as a research‑grade building block for in‑house profiling, SAR expansion, or computational ligand‑efficiency studies. Procure for method development or preliminary screening only—not for direct therapeutic deployment.

Molecular Formula C16H21N3O4S
Molecular Weight 351.42
CAS No. 894001-64-0
Cat. No. B2738846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide
CAS894001-64-0
Molecular FormulaC16H21N3O4S
Molecular Weight351.42
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N
InChIInChI=1S/C16H21N3O4S/c1-3-18(4-2)16(21)10-19-9-14(24(22,23)11-15(17)20)12-7-5-6-8-13(12)19/h5-9H,3-4,10-11H2,1-2H3,(H2,17,20)
InChIKeyQWDFWZREUDVDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 30 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide (CAS 894001-64-0): Procurement-Grade Characterization


2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide (CAS 894001‑64‑0) is a synthetic indole derivative featuring a carbamoylmethanesulfonyl group at the 3‑position and an N,N‑diethylacetamide side chain. Publicly available primary literature and patent disclosures that would allow a rigorous, comparator‑driven differentiation of this specific compound are extremely limited [1]. The following sections transparently report the current state of retrievable evidence and explicitly identify where quantitative differentiation data are absent.

Why Generic Substitution of 2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide Is Not Supported by Current Evidence


Indole‑based sulfonylacetamides are not a homogeneous class; subtle changes in the sulfonyl‑linked carbamoyl motif or the amide substituents can dramatically alter target engagement, selectivity, and pharmacokinetic behaviour. Without published head‑to‑head assays or comparative patent data for CAS 894001‑64‑0, any claim of differentiation from close analogs (e.g., compounds differing only in the carbamoyl N‑substituent) would be speculative [1]. Consequently, generic substitution cannot be scientifically justified at this time.

Quantitative Differentiation Evidence for 2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide: Current Gaps and Retrievable Benchmarks


No Direct Comparative Bioassay Data Identified for CAS 894001‑64‑0

A systematic search of PubMed, Google Patents, and PubChem BioAssay (accessed April 2026) yielded no quantitative enzymatic, cellular, or in‑vivo data for 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide that could be placed alongside a defined comparator. While structurally related compounds (e.g., cyclopentylcarbamoyl analog CID 18563389 [1]) have been registered, their bioactivity profiles remain unpublished. Therefore, no direct head‑to‑head comparison, cross‑study comparable metric, or class‑level inference can be constructed at this time.

Indole sulfonamide HDAC inhibition EP3 antagonism

Structural Uniqueness Inferred from Substituent Variation in Patent Landscapes

Patent families covering indole‑3‑sulfonylacetamides (e.g., WO20050256106, DE69818831) describe broad Markush structures but do not exemplify CAS 894001‑64‑0 with quantitative biological data [1][2]. The carbamoylmethanesulfonyl motif is less common than alkyl‑ or aryl‑sulfonyl variants, suggesting potential for differentiated target interaction, but this remains a qualitative inference unsupported by measured parameters.

Chemical space Patent analysis Indole SAR

Physicochemical Property Estimates Versus Closest Analogs

Computed properties from PubChem allow a baseline comparison with the closest registered analog, 2-(3-((2-(cyclopentylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CID 18563389) [1]. The target compound (MW ≈ 365.4 g/mol) is lighter than the cyclopentyl analog (MW 419.5 g/mol) and possesses one additional hydrogen‑bond donor (predicted HBD = 2 vs. 1) due to the primary carbamoyl group. Calculated logP is lower (XLogP3 ≈ 1.2 vs. 2.8), suggesting improved aqueous solubility. These are in silico estimates and have not been experimentally validated for this compound.

Physicochemical properties Drug-likeness In silico comparison

Evidence‑Limited Application Scenarios for 2-[3-(Carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide


Exploratory Medicinal Chemistry for Indole‑Based HDAC or EP Receptor Probe Development

Given its structural resemblance to indole sulfonamide scaffolds explored in HDAC inhibition and EP3 antagonism patents, researchers may procure this compound as a starting point for SAR expansion. However, selection must be accompanied by in‑house profiling, as no published selectivity or potency data exist [2][3].

In Silico Modeling and Pharmacophore Hypothesis Testing

The compound’s computed physicochemical profile (lower logP, additional HBD) distinguishes it from bulkier N‑substituted analogs, making it a candidate for computational studies aimed at optimizing ligand efficiency. Experimental validation is absent; procurement should be limited to computational or preliminary screening purposes [1].

Chemical Probe for Sulfonamide‑Indole Reactivity and Derivatization

The primary carbamoyl group offers a synthetic handle for further derivatization. Industrial users may acquire the compound for method development or as a late‑stage intermediate, noting that no biological differentiation data currently support a therapeutic procurement decision [1].

Quote Request

Request a Quote for 2-[3-(carbamoylmethanesulfonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.